2-(2-Methylphenoxy)benzoic acid
Description
Definition and Structural Context within Aromatic Carboxylic Acids
2-(2-Methylphenoxy)benzoic acid is an organic compound that belongs to the family of aromatic carboxylic acids. Its structure features a benzoic acid core, which is a benzene (B151609) ring substituted with a carboxyl group (-COOH). wikipedia.org What distinguishes this particular molecule is the presence of a 2-methylphenoxy group attached to the second carbon atom of the benzoic acid ring. This substituent consists of a phenol (B47542) group where the hydrogen of the hydroxyl group is replaced by a methyl-substituted benzene ring. The "2-methyl" designation indicates that the methyl group (-CH3) is located at the ortho position of the phenoxy group relative to the ether linkage. The full chemical formula for this compound is C14H12O3. chemicalbook.com
Aromatic carboxylic acids are a broad class of organic compounds characterized by having at least one carboxyl group directly attached to an aromatic ring. Benzoic acid is the simplest example of this class. wikipedia.org The properties and reactivity of these acids are influenced by the nature and position of other substituents on the benzene ring. In the case of this compound, the bulky 2-methylphenoxy group at the ortho position to the carboxyl group creates significant steric hindrance, which can influence its chemical reactivity and physical properties, such as its conformation and crystal packing. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6325-68-4 chemicalbook.com |
| Molecular Formula | C14H12O3 chemicalbook.com |
| Molecular Weight | 228.24 g/mol chemicalbook.com |
Significance as a Research Compound and Intermediate in Organic Synthesis
This compound and its structural isomers serve as important intermediates and building blocks in organic synthesis. The presence of both a carboxylic acid group and a phenoxy ether linkage allows for a variety of chemical transformations. The carboxylic acid group can undergo esterification, amidation, and reduction, while the aromatic rings can be subjected to electrophilic substitution reactions.
These compounds are particularly valuable in the synthesis of more complex molecules with specific biological activities or material properties. For instance, derivatives of phenoxybenzoic acids are investigated for their potential as anti-inflammatory agents. nih.goviucr.org The general structure is also found in some agricultural chemicals. chemimpex.com The synthesis of this compound itself can be achieved through methods like the Ullmann condensation, which involves the reaction of a halobenzoic acid with a phenol in the presence of a copper catalyst. iucr.org
Overview of Research Domains and Academic Relevance
The academic and industrial interest in this compound and related compounds spans several research domains:
Pharmaceutical Chemistry: Researchers are exploring phenoxybenzoic acid derivatives for the development of new therapeutic agents. Their structural similarity to known anti-inflammatory drugs makes them attractive candidates for modification and optimization. nih.goviucr.org
Materials Science: The structural backbone of these molecules can be incorporated into polymers to enhance their thermal stability and mechanical properties. chemimpex.com They can also be used in the formulation of specialty coatings and adhesives. chemimpex.com
Agrochemicals: The synthesis of novel herbicides and fungicides sometimes involves intermediates based on the phenoxybenzoic acid scaffold. chemimpex.comchemimpex.com
Crystal Engineering: The conformational flexibility of 2-phenoxybenzoic acids, arising from the rotation around the ether bond, makes them interesting subjects for studying polymorphism and crystal packing. Understanding these solid-state behaviors is crucial for drug development and materials science. nih.goviucr.org
Properties
IUPAC Name |
2-(2-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFDKESIMZREMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283375 | |
| Record name | 2-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-68-4 | |
| Record name | 6325-68-4 | |
| Source | DTP/NCI | |
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| Record name | 2-(2-Methylphenoxy)benzoic acid | |
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| Record name | 2-(2-Methylphenoxy)benzoic acid | |
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Synthetic Strategies for 2 2 Methylphenoxy Benzoic Acid and Analogues
Established Synthetic Routes to the Core Structure
The construction of the 2-(2-methylphenoxy)benzoic acid scaffold and its analogues relies on well-known reactions that are adaptable for creating substituted benzoic acid derivatives and forming the diaryl ether bond.
Phthalide-based Condensation Reactions for Benzoic Acid Derivatives
One versatile approach to synthesizing substituted benzoic acid derivatives involves the use of phthalides as starting materials. Phthalide (B148349) can react with various nucleophiles, and subsequent transformations can lead to the desired benzoic acid structure. For instance, a method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester involves a multi-step process starting from phthalide. google.com This process includes the reaction of phthalide with thionyl chloride to form 2-chloromethylbenzoyl chloride, followed by reaction with methanol (B129727) to yield methyl 2-chloromethylbenzoate. google.com This intermediate can then be reacted with a phenolic compound to form the ether linkage. google.com
Another example involves the reaction of phthalide with potassium para-methoxy-phenoxide to prepare 2-(4-methoxy-fenoxymethyl)benzoic acid. researchgate.net Similarly, substituted 2-benzoylbenzoic acids, which are precursors for various compounds, can be prepared by reacting substituted 3,3-diphenylphthalides with a lower alkanoic acid and water at elevated temperatures. google.com The progress of these reactions can be monitored using techniques like thin-layer chromatography, and the product can often be isolated by precipitation upon cooling. google.com
Approaches to Aryl Ether Linkage Formation
The formation of the aryl ether bond is a critical step in the synthesis of this compound and its analogues. The Ullmann condensation is a classical and widely used method for this purpose. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org
The traditional Ullmann ether synthesis often requires high temperatures and stoichiometric amounts of copper. wikipedia.org For example, the synthesis of 3-methyl-2-(4-methylphenoxy)benzoic acid is achieved through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.goviucr.org The reactivity of the aryl halide in Ullmann reactions generally follows the order of ArI > ArBr > ArCl. researchgate.net
Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, often employing soluble copper catalysts with ligands. wikipedia.org These improved methods have broadened the substrate scope and made the reaction more attractive for both academic and industrial applications. mdpi.com For instance, the use of copper(I) oxide as a reagent and catalyst has been shown to be effective in the preparation of diaryl ethers. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include the choice of catalyst, solvent, base, and temperature.
In Ullmann-type reactions, the nature of the copper catalyst is critical. While traditional methods used copper powder, modern approaches often utilize soluble copper salts or copper nanoparticles. wikipedia.orgmdpi.com The use of ligands such as diamines and acetylacetonates (B15086760) can also improve catalyst performance. wikipedia.org For example, CuO nanoparticles have been successfully used as a catalyst for Ullmann etherification reactions in dimethyl sulfoxide (B87167) (DMSO) at around 100 °C. mdpi.com
The choice of solvent also plays a significant role. High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used in traditional Ullmann condensations. wikipedia.org The selection of the base is another important factor, with common choices including potassium hydroxide (B78521) (KOH) and cesium carbonate (Cs₂CO₃). wikipedia.orgmdpi.com
Temperature is a key variable that often needs to be carefully controlled. While classic Ullmann reactions can require temperatures exceeding 210 °C, the development of new catalytic systems has enabled many of these reactions to be carried out at lower temperatures. wikipedia.org For instance, the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy)benzoic acid is carried out at 130°C under oxygen pressure. google.com
The optimization of fermentation conditions for the production of related compounds has also been explored. For example, in the production of (R)-2-(4-hydroxyphenoxy)propionic acid by Beauveria bassiana, factors such as the carbon source, nitrogen source, inoculum size, and temperature were optimized to significantly increase the product titer. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involved in the preparation of this compound is essential for further optimization and development of new synthetic routes.
The mechanism of the Ullmann condensation has been a subject of extensive study. It is generally accepted that the reaction involves copper(I) species as the active catalyst. organic-chemistry.org The catalytic cycle is thought to proceed through the oxidative addition of the aryl halide to a copper(I) complex, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org Some proposed mechanisms even involve a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org
The first step in the Ullmann reaction is believed to be the formation of a copper(I) phenoxide. This species then reacts with the aryl halide. The reaction is found to be first order in both the catalyst and the aryl halide. researchgate.net
Surface-confined Ullmann-like reactions have also been investigated to create two-dimensional polymeric networks. nist.gov These studies, often employing techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), provide insights into the formation of organometallic intermediates and the final covalently-bonded structures on a metal surface. nist.gov
Chemical Transformations and the Synthesis of Advanced Derivatives of 2 2 Methylphenoxy Benzoic Acid
Derivatization through Carboxylic Acid Modification
The carboxylic acid group is a primary site for the derivatization of 2-(2-methylphenoxy)benzoic acid, readily undergoing reactions to form esters and amides. These transformations are fundamental in medicinal chemistry for altering a molecule's physicochemical properties, such as solubility, stability, and bioavailability.
Esterification is a common modification, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. 4college.co.uk This reaction introduces an ester functional group, which can modulate the lipophilicity of the parent compound. For instance, the reaction of this compound with a simple alcohol like methanol (B129727) would yield methyl 2-(2-methylphenoxy)benzoate. The general principle of esterification is widely applied in the synthesis of various benzoic acid derivatives. nih.gov
Amide formation represents another critical derivatization pathway. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treating it with a reagent like thionyl chloride. nih.gov The resulting acyl chloride can then react with a primary or secondary amine to form the corresponding amide. youtube.com This amide linkage is a key feature in many biologically active molecules. The synthesis of N-substituted amides from benzoic acid derivatives has been extensively explored. youtube.comresearchgate.net
Table 1: Examples of Carboxylic Acid Derivatization Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Methanol, Acid Catalyst | Methyl 2-(2-methylphenoxy)benzoate | Esterification |
| This compound | 1. Thionyl chloride; 2. Methylamine | N-Methyl-2-(2-methylphenoxy)benzamide | Amidation |
Modifications of the Phenoxy Moiety
The phenoxy component of this compound provides additional opportunities for structural diversification. Modifications can target the ether linkage or the aromatic rings themselves.
Cleavage of the ether bond, while chemically challenging, can be achieved under harsh conditions, though this is less common in derivatization strategies aiming to maintain the core scaffold. More frequently, modifications involve electrophilic substitution on the aromatic rings. The presence of the methyl group on one ring and the benzoic acid on the other directs incoming electrophiles to specific positions, influencing the regioselectivity of reactions like nitration, halogenation, or acylation. For example, the synthesis of 4-acetyl-2-(2-methylphenoxy)benzoic acid introduces an acetyl group onto the phenoxy ring system. epa.gov
Furthermore, the synthesis of related phenoxybenzoic acid structures can be achieved through methods like the Ullmann condensation, which involves the reaction of a phenol (B47542) with a halobenzoic acid in the presence of a copper catalyst. nih.goviucr.orgnih.gov This method allows for the introduction of various substituents on either aromatic ring, providing a versatile route to a wide array of derivatives.
Synthesis of Therapeutically Relevant Analogues (e.g., Thiourea (B124793) Derivatives of related structures)
A significant area of research has focused on the synthesis of therapeutically relevant analogues of phenoxybenzoic acids, with thiourea derivatives being a prominent example. farmaciajournal.comnih.govresearchgate.net These compounds have garnered attention for their potential antimicrobial and antiparasitic activities. nih.gov
The general synthesis of these thiourea derivatives often begins with the conversion of a substituted 2-(phenoxymethyl)benzoic acid into its corresponding acyl chloride. farmaciajournal.comresearchgate.net This intermediate is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form an isothiocyanate. The subsequent addition of a primary aromatic or aliphatic amine to the isothiocyanate yields the final N,N'-disubstituted thiourea derivative. farmaciajournal.comresearchgate.netanalis.com.my This modular approach allows for the creation of a large library of compounds by varying the substituents on both the phenoxybenzoic acid backbone and the amine nucleophile.
Studies have shown that the nature and position of substituents on the aromatic rings can significantly influence the biological activity of these thiourea derivatives. nih.govresearchgate.net For example, research on thioureides of 2-(4-R-phenoxymethyl)benzoic acid has demonstrated their potential as anti-parasitic agents against Toxoplasma gondii and Echinococcus multilocularis. nih.gov
Table 2: Synthesis of Thiourea Derivatives from Phenoxybenzoic Acid Analogues
| Starting Material | Key Intermediates | Final Product Class | Potential Therapeutic Application |
| 2-(Substituted-phenoxymethyl)benzoic acid | Acyl chloride, Isothiocyanate | N,N'-disubstituted thioureas | Antimicrobial, Antiparasitic |
Exploration of Structure-Reactivity Relationships in Derivatization
Understanding the relationship between the structure of this compound and its reactivity is crucial for designing efficient synthetic routes and predicting the properties of its derivatives. The electronic and steric effects of the substituents on both aromatic rings play a significant role in the reactivity of the carboxylic acid and the phenoxy moiety.
The methyl group on the phenoxy ring is an electron-donating group, which can influence the reactivity of this ring in electrophilic aromatic substitution reactions. Conversely, the carboxylic acid group is an electron-withdrawing group, deactivating the benzoic acid ring towards electrophilic attack.
In the context of derivatization, the spatial arrangement of the two aromatic rings, described by the dihedral angle between them, can also impact reactivity. nih.goviucr.org A nearly perpendicular conformation, as has been observed in the crystal structure of some 2-phenoxybenzoic acid derivatives, may influence the accessibility of the reactive sites. nih.goviucr.org
The study of structure-activity relationships (SAR) is paramount in the development of therapeutic agents. For benzoic acid derivatives, it has been shown that the nature and position of substituents can have a profound effect on their biological activity. nih.govicm.edu.pl For example, in the context of thiourea derivatives, altering the substituents on the terminal phenyl ring can lead to significant variations in their antimicrobial or antiparasitic efficacy. nih.govresearchgate.net This systematic exploration allows for the optimization of lead compounds to enhance their desired therapeutic effects.
Advanced Spectroscopic Characterization and Crystallographic Analysis
Elucidation of Molecular Structure via Spectroscopic Techniques
Spectroscopic methods are pivotal in defining the molecular framework of 2-(2-Methylphenoxy)benzoic acid, revealing key insights into its atomic connectivity and electronic environment.
For a typical benzoic acid, the proton of the carboxylic acid group (–COOH) is highly deshielded and appears as a singlet at a high chemical shift, often above 10 ppm. The aromatic protons exhibit complex splitting patterns in the range of 7-8.5 ppm. In the case of this compound, the presence of the methylphenoxy group would introduce additional signals. The methyl (–CH₃) protons would appear as a singlet in the upfield region, typically around 2.3 ppm. The protons on the phenoxy ring would add to the complexity of the aromatic region.
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, often exceeding 170 ppm. The aromatic carbons would produce a series of signals between 110 and 160 ppm, with their specific shifts influenced by the ether linkage and the methyl group. The methyl carbon would have a signal in the aliphatic region, generally below 25 ppm.
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Carboxylic Acid (-COOH) | > 10 | Singlet |
| ¹H | Aromatic (Benzoic ring) | 7.0 - 8.2 | Multiplet |
| ¹H | Aromatic (Phenoxy ring) | 6.8 - 7.5 | Multiplet |
| ¹H | Methyl (-CH₃) | ~2.3 | Singlet |
| ¹³C | Carbonyl (-COOH) | > 170 | Singlet |
| ¹³C | Aromatic (C-O, ether) | 150 - 160 | Singlet |
| ¹³C | Aromatic (C-COOH) | ~130 | Singlet |
| ¹³C | Aromatic | 110 - 140 | Multiple signals |
| ¹³C | Methyl (-CH₃) | < 25 | Singlet |
Note: This table is predictive and based on general principles and data for similar compounds.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of its functional groups. For this compound, characteristic vibrational bands are expected.
A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is indicative of the O-H stretching vibration of the carboxylic acid, often showing a broad profile due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp band around 1700 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending gives rise to signals in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern. The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | Aromatic Rings | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong, Sharp |
| C-C Stretch | Aromatic Rings | 1400 - 1600 | Medium to Strong |
| C-O Stretch | Ether & Carboxylic Acid | 1200 - 1300 | Strong |
| O-H Bend | Carboxylic Acid | 1350 - 1450 | Medium |
| C-H Bend (out-of-plane) | Aromatic Rings | 650 - 900 | Medium to Strong |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorption in the ultraviolet region due to π → π* transitions of the benzene (B151609) rings. The presence of the carboxylic acid and phenoxy ether substituents can influence the position and intensity of these absorption bands. One would expect to see characteristic absorptions for the benzoic acid and phenoxy chromophores. The electronic spectrum is sensitive to the solvent environment.
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A common and significant feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net In the case of this compound and its analogs, the carboxylic acid groups of two molecules typically form a centrosymmetric dimer through a pair of O-H···O hydrogen bonds. iucr.orgnih.goviucr.org This robust supramolecular synthon plays a crucial role in organizing the molecules in the crystal lattice. iucr.orgnih.goviucr.org The geometry of this hydrogen bond, including the D-H, H···A, and D···A distances and the D-H···A angle, provides insight into the strength and nature of this interaction. nih.gov For instance, in the related compound 3-methyl-2-(4-methylphenoxy)benzoic acid, the O-H···O hydrogen bond has a D···A distance of 2.6497 (14) Å and an angle of 169 (3)°. nih.gov
Table 3: Crystallographic Data for the Analogous Compound 3-Methyl-2-(4-methylphenoxy)benzoic acid iucr.orgnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.95081 (17) |
| b (Å) | 6.54110 (15) |
| c (Å) | 21.9729 (4) |
| β (°) | 91.2391 (18) |
| V (ų) | 1286.17 (5) |
| Z | 4 |
| Dihedral Angle (benzoic/phenol (B47542) rings) | 86.7 (9)° |
| Hydrogen Bond (O-H···O) D···A distance (Å) | 2.6497 (14) |
This data is for a closely related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.
Co-crystallization and Polymorphism Studies of Related Benzoic Acids
While specific studies on the co-crystallization and polymorphism of this compound are not extensively documented in publicly available literature, a wealth of research on closely related benzoic acid derivatives provides significant insight into the potential solid-state behaviors of this compound. The principles of crystal engineering, particularly the formation of co-crystals and the occurrence of polymorphism, are governed by molecular structure, intermolecular interactions, and crystallization conditions. Examining these phenomena in analogous structures offers a predictive framework for this compound.
Co-crystallization of Benzoic Acid Derivatives
Co-crystallization is a technique used to design multi-component crystalline solids with tailored physicochemical properties. The process involves combining a target molecule with a "co-former" via non-covalent interactions, most commonly hydrogen bonds. Research on benzoic acid and its substituted derivatives reveals several key factors influencing co-crystal formation.
One significant factor is the nature of the substituent groups on the benzoic acid ring. Studies on the co-crystallization of substituted benzoic acids with benzamide (B126) showed that co-crystals were successfully formed when electron-withdrawing functional groups were present on the acid. acs.orgresearchgate.net Computational analysis supported this, indicating a strengthening of the crucial acid-amide intermolecular interaction in these cases. acs.org Conversely, the presence and geometric arrangement of hydroxyl groups on benzoic acid have been shown to drive the formation of either co-crystals or eutectics when combined with cyclic imides. nih.gov
The choice of co-former is also critical. Nitrogen-containing bases are common co-formers for benzoic acids. For instance, benzoic acid, salicylic (B10762653) acid, and o-acetylsalicylic acid (aspirin) have been successfully co-crystallized with bases like diazabicyclo[2.2.2]octane (DABCO) and 2-aminopyrimidine (B69317). rsc.org In a specific example involving a related compound, 2-methyl-benzoic acid (o-toluic acid) was found to form a 2:1 co-crystal with N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide, where the primary interaction is a strong hydroxy-O-H⋯N(pyridyl) hydrogen bond. nih.gov
Furthermore, investigations into mixtures of different benzoic acid derivatives have yielded co-crystals. A study on o-toluic acid and o-chlorobenzoic acid produced a 1:1 co-crystal where the methyl and chloro groups were disordered within the crystal lattice, highlighting the structural similarity of these groups. rsc.org
Below is a table summarizing selected co-crystal systems of benzoic acid derivatives.
| Benzoic Acid Derivative | Co-former | Stoichiometric Ratio (Acid:Co-former) | Reference |
|---|---|---|---|
| Benzoic Acid | DABCO | 2:1 | rsc.org |
| Benzoic Acid | 2-Aminopyrimidine | 2:1 and 1:1 | rsc.org |
| Salicylic Acid | DABCO | 2:1 | rsc.org |
| o-Toluic Acid | N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide | 2:1 | nih.gov |
| o-Toluic Acid | o-Chlorobenzoic Acid | 1:1 | rsc.org |
| Benzoic Acid | Sodium Benzoate | 2:1 | mdpi.com |
| Theophylline | Benzoic Acid | 1:1 | mdpi.com |
Polymorphism in Benzoic Acid Derivatives
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs". mdpi.com These different forms can exhibit distinct physical properties. The study of polymorphism in benzoic acid derivatives is crucial, as the conditions of crystallization can lead to different, sometimes unstable, forms.
The preparative method has been shown to induce polymorphism. For example, co-crystals of benzoic acid with 2-aminopyrimidine (2:1) yield different polymorphs when prepared by solution growth versus mechanical grinding, with the ground form being denser. rsc.org
Substituents on the benzene ring play a critical role in the polymorphic landscape of a compound. Research on 2,6-dimethoxybenzoic acid identified three polymorphic forms (I, II, and III). mdpi.com Forms I and III are enantiotropically related, with form III being the stable form at higher temperatures. The study also explored how different additives could be used to selectively crystallize these forms. mdpi.com Similarly, p-aminobenzoic acid is known to exist in at least four polymorphs (α, β, γ, and δ), with their formation depending on the specific crystallization conditions. researchgate.netrsc.org
O-toluic acid, which is structurally similar to the methylphenoxy moiety of the title compound, is also known to exhibit polymorphism. rsc.org In addition to its standard crystalline form, researchers have identified a microcrystalline form II and a form III with a large unit cell, underscoring the complex solid-state chemistry of even simple substituted benzoic acids. rsc.org Benzoic acid itself can form polymorphs in its co-crystals, as seen in the 2:1 co-crystal with sodium benzoate, which exists as Form A and Form B. mdpi.com
The table below details the known polymorphs for several benzoic acid derivatives.
| Compound | Known Polymorphs | Notes | Reference |
|---|---|---|---|
| 2,6-Dimethoxybenzoic Acid | Form I, Form II, Form III | Forms I and III are enantiotropically related. | mdpi.com |
| p-Aminobenzoic Acid | α, β, γ, δ | Formation is condition-dependent. | researchgate.netrsc.org |
| o-Toluic Acid | Form I, Form II, Form III | Form II is microcrystalline; Form III has a large unit cell. | rsc.org |
| Benzoic Acid / Sodium Benzoate Co-crystal (2:1) | Form A, Form B | Thermodynamic relationship is enantiotropic. | mdpi.com |
Computational Chemistry and Theoretical Modeling of 2 2 Methylphenoxy Benzoic Acid and Analogues
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of benzoic acid derivatives, offering a balance between computational cost and accuracy. These studies typically employ methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.netbanglajol.info
DFT calculations provide a detailed picture of the electronic landscape of molecules like 2-(2-Methylphenoxy)benzoic acid. Key aspects explored include the distribution of electron density, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The MEP map is particularly insightful, as it identifies the electron-rich and electron-deficient regions of the molecule, highlighting likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For instance, in substituted benzoic acids, the oxygen atoms of the carboxyl group typically represent regions of high negative potential, while the carboxylic proton is a site of positive potential.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
For benzoic acid derivatives, DFT calculations are used to determine the energies of these frontier orbitals. Studies on similar compounds show that the HOMO is often localized over the substituted aromatic ring, while the LUMO may be situated over other parts of the molecule, such as the indole (B1671886) side in more complex structures. nih.gov From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify different aspects of reactivity.
Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Molecules with large energy gaps are considered "hard," while those with small gaps are "soft." researchgate.net |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
The values of these descriptors can be influenced by the molecular environment, and studies often use models like the Polarizable Continuum Model (PCM) to investigate how solvation alters reactivity. researchgate.net
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. libretexts.org For a flexible molecule like this compound, which features a critical ether linkage between two aromatic rings, this analysis is vital for understanding its structure-property relationships. The key parameter in this analysis is the dihedral angle, which describes the twist between the two rings. libretexts.org
Computational methods are used to explore the potential energy surface of the molecule by systematically rotating key bonds. This process identifies various conformers (local energy minima) and the transition states that connect them. The goal is to locate the global minimum energy conformation, which is the most stable and likely most populated state of the molecule. For a related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, crystallographic data revealed a nearly perpendicular conformation, with a dihedral angle of 86.7° between the benzoic acid and phenol (B47542) rings. nih.gov
The relative energies of different conformers are determined by a combination of factors, including:
Torsional Strain: The resistance to bond twisting. libretexts.org
Steric Interactions: Repulsive forces that occur when atoms or groups are forced too close to each other. libretexts.org
By mapping the energy as a function of dihedral angles, a detailed energy landscape can be constructed, providing insight into the molecule's flexibility and the energy barriers between different conformations.
Simulations of Intermolecular Interactions and Self-Assembly
The behavior of this compound in the solid state and in solution is governed by intermolecular interactions. Molecular simulations, particularly molecular dynamics (MD), are employed to study how individual molecules interact and organize into larger structures, a process known as self-assembly. nih.govrsc.org
A hallmark of benzoic acids is their tendency to form robust hydrogen-bonded dimers in the solid state and in apolar solvents. nih.govucl.ac.uk In these dimers, the carboxylic acid groups of two molecules pair up through strong O-H···O hydrogen bonds. MD simulations can track the formation and dynamics of these dimers over time. ucl.ac.uk
Beyond hydrogen bonding, weaker interactions such as π-π stacking between the aromatic rings and C-H···π interactions also play a significant role in stabilizing the resulting structures. nih.govnih.gov Computational studies can quantify the geometry and strength of these interactions. For instance, simulations of benzoic acid derivatives in different solvents have shown that solvents with a high hydrogen bond acceptor propensity can disrupt the self-association of the acid molecules by competing for hydrogen bond formation. ucl.ac.uk These simulations provide a molecular-level picture of how solvent choice can influence crystallization and polymorphism. ucl.ac.uk
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. DFT calculations can accurately forecast vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. ias.ac.inmdpi.com
The calculated vibrational frequencies can be assigned to specific atomic motions, such as stretching, bending, and twisting, with the aid of Potential Energy Distribution (PED) analysis. mdpi.com For benzoic acid derivatives, the C=O stretching vibration is a prominent and characteristic band in the IR spectrum, typically appearing in the 1660-1740 cm⁻¹ range. mdpi.com Theoretical calculations can predict the position of this band and how it shifts due to factors like hydrogen bonding. ias.ac.inmdpi.com
Similarly, theoretical chemical shifts for ¹H and ¹³C NMR can be calculated and compared to experimental data, which helps in the structural elucidation of new compounds. mdpi.com Good agreement between predicted and measured spectra serves as a validation of the computational model and the optimized molecular structure. science.gov Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Vis absorption spectrum of the compound. mdpi.com
Advanced Applications in Chemical Industries and Environmental Science
Catalysis by Benzoic Acid Derivatives
The inherent chemical functionalities of benzoic acid and its derivatives, namely the carboxylic acid group, position them as noteworthy candidates for catalytic applications. The acidic proton can activate substrates, while the carboxylate can act as a nucleophile or a directing group, enabling a range of chemical transformations.
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a burgeoning field in green and sustainable chemistry. Benzoic acid derivatives can function as effective organocatalysts, particularly in reactions that benefit from hydrogen-bond-donating capabilities. The combination of a Brønsted acid (the carboxylic proton) and a Lewis basic site (the carbonyl oxygen) within the same molecule allows for bifunctional activation of substrates. While specific studies detailing the use of 2-(2-Methylphenoxy)benzoic acid as an organocatalyst are not prominent in the available literature, the principles of organocatalysis by carboxylic acids suggest its potential utility. For instance, related benzoic acid derivatives have been explored in various transformations, where the electronic and steric nature of the substituents on the aromatic ring can tune the catalyst's activity and selectivity. The presence of the 2-methylphenoxy group in this compound would influence its solubility, steric hindrance, and electronic properties, thereby modulating its catalytic behavior in potential applications such as esterifications, aldol (B89426) reactions, and Michael additions. The concept of combining transition metal catalysis with organocatalysis is also an emerging strategy that could broaden the scope of reactions. rsc.org
Heterogeneous Catalysis Systems
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in terms of separation and reusability. Benzoic acid derivatives can be immobilized on solid supports to create robust and recyclable catalysts. For example, processes have been developed for the synthesis of benzoic acids from aryl iodides using heterogeneous catalysts, highlighting the role of these compounds in catalytic cycles. agronomy.org While direct evidence for this compound in such systems is sparse, the principles of catalyst design suggest its potential for incorporation into heterogeneous frameworks. The phenoxy and methyl groups could influence the adsorption characteristics and stability of the catalyst on a given support.
Development in Agrochemical Formulations (e.g., Herbicides)
The phenoxyacetic and phenoxybenzoic acid classes of compounds have long been recognized for their herbicidal properties. chemimpex.com They often function as synthetic auxins, leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds. chemimpex.com While direct patenting and formulation data for this compound is not widely publicized, information on its isomers is available and provides strong evidence for its potential in this sector. For instance, 2-(4-Methylphenoxy)benzoic acid is noted for its use as an effective herbicide. chemimpex.com Similarly, 4-(2-Methylphenoxy)benzoic acid is involved in the development of herbicides and fungicides. chemimpex.com
These compounds are typically formulated as emulsifiable concentrates (EC) or in combination with other active ingredients to broaden the spectrum of weed control. epo.org The efficacy of these herbicides is dependent on the substitution pattern on the aromatic rings, which affects their uptake, translocation, and binding to the target site in the plant. Patents in this field often cover a range of substituted phenoxybenzoic acids, suggesting a broad scope of potential active ingredients. googleapis.comgoogleapis.com
Table 1: Herbicidal Activity of Related Phenoxybenzoic Acid Derivatives
| Compound Name | Application | Reference |
| 2-(4-Methylphenoxy)benzoic acid | Effective herbicide for controlling unwanted plant growth in crops. | chemimpex.com |
| 4-(2-Methylphenoxy)benzoic acid | Used in the development of herbicides and fungicides. | chemimpex.com |
| Phenoxyacetic acid herbicides (general class) | Widely used to control broadleaf weeds. | nih.gov |
This table presents information on isomers and related compounds to infer the potential application of this compound.
Application as Polymer Additives and Modifiers
The incorporation of additives into polymers is a common strategy to enhance their physical properties and processability. Benzoic acid derivatives can act as plasticizers, stabilizers, or modifiers. The aromatic nature and the presence of a carboxylic acid group in this compound make it a candidate for such applications. Information on a structural isomer, 2-(4-Methylphenoxy)benzoic acid, indicates its use as a plasticizer to improve the flexibility and durability of plastics. chemimpex.com Another isomer, 4-(2-Methylphenoxy)benzoic acid, is recognized for its potential as a plasticizer and stabilizer in polymer formulations, enhancing the durability and performance of materials like coatings and adhesives. chemimpex.com
Recent research has also explored the segregation of benzoic acid within the crystalline cavities of polymers like syndiotactic polystyrene (sPS), which can lead to the isolation of monomeric benzoic acid molecules and influence the material's properties. google.com A method for modifying the surface of polyethylene (B3416737) films by grafting benzoic acid has also been proposed to improve surface affinity to polar substances. mdpi.com These studies highlight the potential for this compound to be used in advanced polymer formulations, where its specific structure could offer unique advantages in terms of compatibility, thermal stability, and mechanical properties.
Table 2: Polymer Modifying Applications of Related Benzoic Acid Derivatives
| Compound/Class | Application | Effect | Reference |
| 2-(4-Methylphenoxy)benzoic acid | Plasticizer | Enhances flexibility and durability of plastics. | chemimpex.com |
| 4-(2-Methylphenoxy)benzoic acid | Plasticizer and stabilizer | Improves durability and performance of coatings and adhesives. | chemimpex.com |
| Benzoic Acid | Surface Grafting Agent | Improves surface affinity of polyethylene to polar substances. | mdpi.com |
| Benzoic Acid | Crystalline Cavity Guest | Can be segregated as monomeric molecules in syndiotactic polystyrene. | google.com |
This table includes data on isomers and benzoic acid itself to suggest potential applications for this compound.
Role in Environmental Remediation Technologies
The widespread use of herbicides, including those from the phenoxyacetic and phenoxybenzoic acid families, necessitates an understanding of their environmental fate and the development of remediation technologies. nih.gov These compounds can enter soil and water systems, and their persistence and degradation pathways are of environmental concern. oregonstate.edumdpi.com 3-Phenoxybenzoic acid, an intermediate of pyrethroid pesticide degradation, is noted to be difficult to degrade in the natural environment. nih.gov
Remediation strategies for water contaminated with such pollutants include biological, chemical, and ecological processes. mdpi.com Microbial degradation is a key process in the environmental breakdown of these herbicides, with various bacterial and fungal strains capable of metabolizing them. agronomy.orgnih.gov Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are another effective method for the decomposition of persistent organic pollutants. nih.gov For instance, the photocatalytic degradation of benzoic acid in the presence of titanium dioxide has been studied. While specific remediation technologies for this compound are not detailed in the literature, the methods used for other phenoxybenzoic acids and related herbicides would be applicable. digitellinc.com This includes monitoring its presence in groundwater and developing strategies to mitigate its potential impact. nih.gov
Utility in Advanced Analytical Methodologies
The detection and quantification of phenoxybenzoic acids and their isomers in various matrices, such as environmental samples and agricultural products, require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the analysis of these compounds. nih.gov The retention of phenoxy acid herbicides in RP-HPLC is influenced by the mobile phase composition and pH, which can be modeled to optimize separation. nih.gov
For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govunitedchem.com This allows for the detection of trace levels of these compounds and their transformation products in complex samples like groundwater. nih.gov While a specific validated method for this compound is not readily found, the methodologies developed for its isomers and other phenoxyacetic acid herbicides are directly applicable. helixchrom.comnih.gov These methods typically involve optimizing chromatographic conditions to separate structurally similar compounds and using mass spectrometry for unambiguous identification and quantification. Benzoic acid itself is sometimes used as an internal standard in the LC-MS analysis of other compounds. researchgate.net
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
The paradigm of molecular discovery is being transformed by artificial intelligence (AI) and machine learning (ML), shifting from traditional trial-and-error synthesis to predictive, in silico design. For a compound like 2-(2-Methylphenoxy)benzoic acid, these technologies offer a powerful toolkit to unlock its full potential.
Generative AI, in particular, represents a significant frontier. These models can explore vast chemical spaces to design novel derivatives of this compound with optimized properties. youtube.com By learning from massive datasets of chemical structures and their associated activities, AI tools like REINVENT can propose new molecules that are not only predicted to have high efficacy for a specific target but are also synthetically accessible. youtube.com This approach merges molecular design with synthesis planning, ensuring that the generated ideas are practical for laboratory investigation. youtube.com
Furthermore, predictive in silico models are already being applied to closely related structures. For instance, studies on the isomer 3-phenoxybenzoic acid (3-PBA) have utilized computational tools to predict its biological activities and toxicological profiles. tandfonline.comresearchgate.net Methods such as Prediction of Activity Spectra for Substances (PASS) and molecular docking have been employed to identify potential biological targets and understand interactions with metabolic enzymes and cellular receptors. tandfonline.comresearchgate.net This established methodology provides a clear roadmap for the computational evaluation of this compound, allowing researchers to screen for potential therapeutic applications and metabolic liabilities before committing to extensive laboratory synthesis and testing.
Discovery of Novel Biological Targets and Therapeutic Applications
The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and herbicidal properties. acs.orgresearchgate.net Research into analogous compounds suggests several novel therapeutic avenues for this compound and its future derivatives.
Recent studies have identified specific molecular targets for compounds with a similar phenoxybenzoic acid core. Derivatives of 3-phenoxybenzoic acid have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor-related angiogenesis. benthamdirect.com In-depth structure-activity relationship (SAR) studies on other diaryl ether series have shown that specific substitutions can lead to significant antitumor activity by upregulating p21 and cleaved-caspase-3, inducing apoptosis in cancer cells. nih.gov
Another emerging area of interest is the interaction with transport proteins and apoptotic pathways. The metabolite 3-phenoxybenzoic acid has been shown to bind to transthyretin (TTR), a transport protein for thyroid hormones, suggesting a potential role as an endocrine disruptor. dtu.dk The same metabolite can induce apoptosis in human liver cells through the regulation of Caspase-3 and Bcl-2 proteins. tandfonline.com These findings highlight specific and compelling biological targets that warrant investigation for this compound, moving beyond general anti-inflammatory potential to focused applications in oncology and cellular regulation.
| Derivative Class/Related Compound | Potential Biological Target | Therapeutic Application Area | Citation(s) |
| 3-Phenoxybenzoic Acid Derivatives | VEGFR-2 | Anticancer (Anti-angiogenesis) | benthamdirect.com |
| Diaryl Ether Derivatives | p21, Caspase-3 | Anticancer (Apoptosis Induction) | nih.gov |
| 3-Phenoxybenzoic Acid | Transthyretin (TTR) | Endocrine Modulation | dtu.dk |
| 3-Phenoxybenzoic Acid | Caspase-3, Bcl-2 | Apoptosis Regulation | tandfonline.com |
| Diaryl Ether Scaffolds | Not Specified | Herbicidal, Antiviral, Antibacterial | acs.orgresearchgate.net |
Sustainable and Green Synthesis Routes
The synthesis of diaryl ethers, including this compound, has traditionally relied on methods like the Ullmann condensation, which can require harsh conditions and stoichiometric copper reagents. nih.gov Modern organic chemistry is increasingly focused on developing sustainable and "green" synthetic routes that offer higher efficiency, milder conditions, and reduced environmental impact.
Several promising strategies are emerging for the C–O cross-coupling reaction required to form the diaryl ether bond:
Advanced Catalysis: The use of nano-sized metal catalysts, such as copper oxide (CuO) nanoparticles, has gained significant attention. These catalysts exhibit a high surface-to-volume ratio, allowing for rapid bond formation under milder and often ligand-free conditions. nih.gov
Metal-Free Reactions: To circumvent the use of potentially toxic and expensive metals, entirely metal-free cascade reactions have been developed. One such method utilizes hypervalent iodine reagents known as diaryliodonium salts, which are derived from common starting materials and are considered to have low toxicity. This approach is energy-efficient and generates minimal waste.
Alternative Reaction Media: Researchers are exploring the use of environmentally benign solvents. Supercritical carbon dioxide, for example, has been successfully used as a medium for diaryl ether synthesis, offering a non-toxic and easily removable alternative to traditional organic solvents. ox.ac.uk
These methods represent the future of diaryl ether synthesis, promising more economical and environmentally responsible production of compounds like this compound.
| Synthesis Strategy | Key Features | Potential Advantages | Citation(s) |
| Nano-Catalyzed Ullmann Coupling | Uses copper-based nanoparticles (e.g., CuO NPs). | High catalytic activity, mild reaction conditions, often ligand-free. | nih.gov |
| Palladium-Catalyzed Buchwald-Hartwig Coupling | Employs a palladium catalyst with specialized ligands. | High functional group tolerance, generally high yields. | thieme-connect.com |
| Metal-Free Cascade Reaction | Utilizes diaryliodonium salts as arylating agents. | Avoids transition metals, energy-efficient, low waste. | |
| Supercritical Fluid Synthesis | Employs supercritical carbon dioxide as the solvent. | Non-toxic, non-flammable solvent; easy product separation. | ox.ac.uk |
Advanced Materials Applications
The rigid structure and reactive carboxylic acid group of this compound make it an intriguing candidate as a monomer for the synthesis of high-performance polymers. Research on its isomers, 3- and 4-phenoxybenzoic acid, has established their utility in creating advanced materials like aromatic polyketones and poly(arylene ether ketones) (PAEKs). acs.orgresearchgate.net
Phenoxybenzoic acids can function as AB-type monomers, where the "A" moiety (carboxylic acid) reacts with the "B" moiety (the activated phenyl ring) of another monomer in a step-growth polymerization. This self-condensation reaction, often carried out in a strong acid medium like polyphosphoric acid, can produce high molecular weight polymers. researchgate.netvt.edu The resulting polyketones are known for their exceptional thermal stability and mechanical properties. researchgate.net
Specifically, research has shown that:
High molecular weight aromatic polyketones can be prepared from m-phenoxybenzoic acid and p-phenoxybenzoic acid at elevated temperatures in polyphosphoric acid. researchgate.net
Carboxylic acid-terminated polymers can be further chain-extended using phenoxybenzoic acids as monomers in a "direct" Friedel-Crafts acylation reaction. acs.org
Substantially pure p-phenoxybenzoic acid is a critical monomer for producing poly(arylene ether ketones) with desirable properties for demanding applications. google.com
By analogy, this compound represents a prospective, yet-to-be-explored monomer. The presence and position of the methyl group could influence the polymerization process and the final properties of the resulting polymer, such as solubility, glass transition temperature, and crystallinity, offering a potential route to new materials with tailored characteristics.
Interdisciplinary Research Synergies
The future development of this compound and its derivatives will likely be driven by powerful synergies between different scientific disciplines. The path from a simple molecule to a high-value product requires a convergence of expertise.
Computational and Medicinal Chemistry: The design of novel therapeutic agents will benefit from a close partnership between computational chemists and medicinal chemists. AI and in silico models can predict biological activity and guide the synthesis of new derivatives. youtube.comtandfonline.com Synthetic chemists can then create these targeted molecules for biological evaluation, creating a rapid design-make-test-analyze cycle to optimize compounds for targets like VEGFR-2 or other enzymes. benthamdirect.com
Sustainable Synthesis and Materials Science: The collaboration between organic chemists focused on green synthesis and polymer scientists is crucial for developing advanced materials. By creating sustainable and efficient routes to high-purity monomers like this compound, chemists can enable materials scientists to explore a new class of polymers. nih.govvt.edu The resulting high-performance polymers could find applications in aerospace, electronics, and automotive industries, areas where thermal stability and durability are paramount.
Agrochemistry and Molecular Biology: The diaryl ether scaffold is prominent in agrochemicals. acs.orgresearchgate.net An interdisciplinary approach combining synthetic chemistry, molecular biology, and plant science could lead to the discovery of new, highly selective herbicides based on the this compound structure. Understanding the specific biological pathways in target weeds would allow for the rational design of more effective and environmentally benign crop protection agents.
These synergies highlight that the true potential of this compound will be realized not within a single field, but through the integrated efforts of researchers across the scientific spectrum.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-(2-Methylphenoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The Suzuki-Miyaura coupling is a robust method for synthesizing aryl-substituted benzoic acids. For this compound, coupling a 2-methylphenoxy boronic acid with a brominated benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) under reflux in a solvent mixture (toluene/ethanol/water) yields the product . Microwave-assisted synthesis, as seen in analogous phenoxybenzoic acids, can reduce reaction times and improve purity . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.
Q. How can purification challenges (e.g., residual catalysts or byproducts) be addressed for this compound?
- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively removes palladium catalysts. Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for structurally similar nitro- and fluoro-substituted benzoic acids . For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water (0.1% formic acid) mobile phase is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.8 ppm) and carboxylate carbon at ~δ 170 ppm .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- LC-MS : Verify molecular weight (calculated: 242.27 g/mol) and detect trace impurities .
Advanced Research Questions
Q. How do electronic effects of the 2-methylphenoxy group influence the compound’s reactivity in electrophilic substitution?
- Methodological Answer : The methyl group acts as an electron donor via hyperconjugation, directing electrophiles to the para position of the phenoxy ring. Competitive experiments with nitration (HNO₃/H₂SO₄) show preferential para-nitro product formation, validated by HPLC and ¹H NMR . Computational modeling (DFT) can further predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using:
- MIC Assays : Broth microdilution (CLSI guidelines) for antimicrobial activity .
- COX-2 Inhibition : ELISA-based screening for anti-inflammatory potential .
- Control for metabolic instability using liver microsome assays to differentiate intrinsic activity from artifact .
Q. How can in vivo metabolic pathways of this compound be mapped, and what are key metabolites?
- Methodological Answer : Administer radiolabeled ¹⁴C-2-(2-Methylphenoxy)benzoic acid to model organisms (e.g., rats). Collect blood, urine, and feces over 24–72 hours. Metabolites are identified via:
- LC-HRMS : Detect hydroxylated (m/z +16) or conjugated (e.g., glucuronides, m/z +176) derivatives .
- NMR Structural Elucidation : Compare fragmentation patterns with synthetic standards .
Q. What role does the compound play in material science, particularly polymer or coating development?
- Methodological Answer : The phenoxy group enhances thermal stability in polyesters. Incorporate this compound via melt polycondensation with diols (e.g., ethylene glycol) at 200–220°C. Characterize using:
- TGA : Assess decomposition temperatures (>300°C typical) .
- DSC : Measure glass transition (Tg) and crystallinity .
Key Research Gaps
- Mechanistic Studies : Limited data on interactions with cytochrome P450 enzymes. Use CRISPR-edited cell lines to probe isoform-specific metabolism .
- Environmental Fate : Degradation pathways in soil/water remain uncharacterized. Employ OECD 307/308 guidelines for persistence studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
